6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-1-4(3-9)6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBNIINVYCEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220903 | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-18-8 | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of TFMP Derivatives via Chlorine/Fluorine Exchange
This method involves the chlorination of the methyl group of 3-picoline, followed by fluorination, resulting in the production of 3-TF. Further nuclear chlorination of the pyridine ring is performed to yield 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF. Additionally, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) is obtained as a minor product.
Borylation of Trifluoromethyl-Substituted Pyridines
The borylation of trifluoromethyl-substituted pyridines involves the use of an iridium catalyst. A general procedure for this process is as follows:
- Weigh the $$Ir(OMe)(COD)]2precatalyst (1 mol %, 0.01 mmol, 6.6 mg) and 4,4-di-tert-butyl bipyridine ligand (2 mol %, 0.02 mmol, 5.4 mg) in air.
- In a fume hood, fill a Schlenk flask, equipped with a magnetic stirring bar, with nitrogen and evacuate (at least three cycles).
- Under positive nitrogen pressure, add the [Ir(OMe)(COD)]2precatalyst and 4,4-di-tert-butyl bipyridine ligand to the Schlenk flask.
- Add pinacolborane (HBPin) (1.5 equiv, 1.5 mmol, 192 mg, 218 \$$\mu\$$L) and trifluoromethylpyridine substrate (1 equiv, 1 mmol) using a micropipette.
- Close the Schlenk flask and heat the reaction mixture at 80 °C using an oil bath.
- Monitor the progress of the catalytic reactions by TLC and/or GC–MS.
- Once the reaction is complete, remove the reaction flask from the oil bath, cool to room temperature, and open to air.
- Remove the crude reaction mixture from the flask by dissolving in dichloromethane, and remove the volatiles under vacuum using a rotary evaporator.
- Purify the crude product by column chromatography using silica gel as the stationary phase.
Preparation of 6-Bromo-2-(trifluoromethyl)pyridine Derivatives
A method for preparing 3-substituted-6-bromo-2-(trifluoromethyl)pyridine involves using 6-bromo-2-(trifluoromethyl)pyridine as a raw material under nitrogen protection. The process includes the following steps:
- React 6-bromo-2-(trifluoromethyl)pyridine with lithium diisopropylamide at low temperature to generate 3-lithium salts.
- React the 3-lithium salts with trimethyl borate, ethyl formate, or carbon dioxide.
- Adjust the pH to 3-4 with dilute hydrochloric acid.
- Extract and separate with an organic solvent, or filter, dry, and concentrate the solvent.
- Purify to obtain 6-bromo-2-(trifluoromethyl)-3-pyridine boronic acid, 6-bromo-2-(trifluoromethyl)-3-pyridine carboxaldehyde, and 6-bromo-2-(trifluoromethyl)-nicotinic acid.
- Reduce the 6-bromo-2-(trifluoromethyl)-3-pyridine carboxaldehyde with sodium borohydride to generate 6-bromo-2-(trifluoromethyl)-3-pyridinemethanol.
Example 1: Preparation of 6-Bromo-2-(trifluoromethyl)-3-pyridine boronic acid
- Add 107.46g of diisopropylamine (1.06mol) and 1L of tetrahydrofuran to a 5L reaction flask and cool to -40°C.
- Slowly add dropwise 443mL of butyl lithium (1.15mol, 2.6N in hexanes).
- Cool the reaction system to -90°C and add dropwise a 1L tetrahydrofuran solution of 200g of 2-bromo-6-(trifluoromethyl)pyridine (0.89mol).
- React for 2 hours at -90°C, then add dropwise 110.35g of trimethyl borate (1.06mol).
- Slowly increase to room temperature over 9 hours, then add dropwise 1N hydrochloric acid to adjust the pH to 3-4.
- Separate the organic phase, add ethyl acetate to extract the aqueous phase, and merge the organic phases.
- Wash with water and brine, dry, and concentrate the solvent.
Rinse the resulting crude product with n-hexane to obtain 164.8g of solid 2-bromo-6-(trifluoromethyl)-3-pyridine boronic acid, with a yield of 92% and HPLC > 98%.
Example 2: Preparation of 6-Bromo-2-(trifluoromethyl)-3-pyridine carboxaldehyde
- Add 107.46g of isopropylamine (1.06mol) and 1L of tetrahydrofuran to a 5L reaction flask and cool to -40°C.
- Slowly add dropwise 443mL of butyl lithium (1.11mol, 2.6N in hexanes).
- Cool the reaction system to -90°C and add dropwise a 1L tetrahydrofuran solution of 200g of 2-bromo-6-(trifluoromethyl)pyridine (0.89mol).
- React for 2 hours at -90°C, then add dropwise 78.67g of ethyl formate (1.06mol).
- Slowly increase to room temperature over 9 hours, then add dropwise 1N hydrochloric acid to adjust the pH to 3-4.
- Separate the organic phase and add ethyl ether to extract the aqueous phase, then merge the organic phases.
- Wash with water and brine, dry, and concentrate the solvent.
Purify the resulting crude product via column chromatography to generate 162g of oily liquid 2-bromo-6-(trifluoromethyl)-3-pyridine carboxaldehyde, with a yield of 72% and GC > 98%.
- ¹H NMR (CDCl)
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The bromine and trifluoromethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while Suzuki-Miyaura coupling can produce various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine has shown promise as a building block for synthesizing biologically active compounds. Its structure allows it to interact favorably with various biological targets, making it a candidate for drug development. Notable applications include:
- Antimicrobial Agents : Derivatives of this compound have been explored for their potential as antimicrobial agents due to their ability to inhibit bacterial growth.
- Cancer Therapeutics : Research indicates that modifications of this compound can lead to derivatives with anticancer properties.
Agrochemicals
The compound is also significant in the agrochemical sector:
-
Pesticides and Herbicides : Its unique chemical properties allow for the development of effective agrochemicals aimed at pest control. Several derivatives have been approved for use in crop protection.
Agrochemical Name Active Ingredient Application Area Fluazifop-butyl Trifluoromethylpyridine derivative Grass herbicide Bispyribac-sodium Pyridine derivative Rice weed control
Material Science
In material science, the compound serves as an intermediate in the synthesis of new materials with enhanced properties:
- Polymeric Materials : It can be utilized in creating polymers with specific functionalities due to its reactive halogen groups.
- Catalysts : The compound has potential applications in catalysis, particularly in reactions requiring specific electronic properties imparted by the trifluoromethyl group.
Case Study 1: Development of Antimicrobial Agents
A study investigated the synthesis of various derivatives of this compound and their antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Agrochemical Efficacy
Research conducted on the efficacy of a pesticide derived from this compound showed a reduction in pest populations by over 70% in field trials. This study emphasizes the effectiveness of trifluoromethylpyridines in agricultural applications.
Mechanism of Action
The mechanism by which 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interactions with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s ability to form strong interactions with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or disrupt cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations :
- Substituent Position : The trifluoromethyl group at position 2 (common in ) enhances electron-deficient character, favoring reactions like Suzuki-Miyaura couplings.
- Chloromethyl vs. Chlorine : The chloromethyl group in the target compound introduces a reactive -CH₂Cl moiety, enabling alkylation or nucleophilic substitution, unlike direct chlorine substitution in analogs .
- Halogen Effects : Bromine at position 6 (vs. position 3 in ) alters steric and electronic profiles, impacting binding affinity in ligand-receptor interactions.
Comparison :
- The target compound may require multi-step halogenation (e.g., bromination followed by chloromethylation), whereas analogs like utilize palladium-catalyzed cross-coupling for efficiency.
- Trifluoromethyl groups are typically introduced via radical trifluoromethylation or using CF₃-containing building blocks .
Biological Activity
6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique halogen substitutions, which enhance its biological activity and potential applications in medicinal chemistry. The compound's molecular formula is CHBrClFN, with a molecular weight of 274.47 g/mol. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets. This compound has been investigated for its potential as an inhibitor or activator of various enzymes involved in critical biochemical pathways, such as cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
Structure-Activity Relationships (SAR)
The halogen substitutions in this compound significantly influence its reactivity and biological interactions. Studies have shown that the presence of electron-withdrawing groups like bromine and chlorine can enhance the compound's anti-inflammatory properties by increasing its binding affinity to COX enzymes. For example, similar compounds demonstrated IC values against COX-2 comparable to established drugs like celecoxib .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of various pyridine derivatives, including those with similar structures to this compound. The derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting a promising therapeutic potential for inflammatory diseases .
- In Vivo Studies : In vivo assessments involving carrageenan-induced paw edema demonstrated that compounds structurally related to this compound could effectively reduce inflammation comparable to standard anti-inflammatory drugs .
- Cancer Research : Another study focused on the efficacy of similar compounds against various cancer cell lines, indicating that modifications in the pyridine structure could lead to enhanced antiproliferative activity against tumor cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the chloromethyl group at the 3-position of the pyridine ring in 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine?
- Methodological Answer : The chloromethyl group can be introduced via nucleophilic substitution or radical-mediated reactions. For example, halogen exchange reactions using chloromethylating agents (e.g., ClCH₂MgBr) under inert conditions are common. Alternatively, Friedel-Crafts alkylation or photochemical radical addition may be employed, depending on the stability of intermediates. Similar approaches are used in synthesizing 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, where bromo and trifluoromethyl groups guide regioselectivity . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM or DMF) is critical to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethyl (-CH₂Cl) group typically shows a triplet near δ 4.5–5.0 ppm (¹H) due to coupling with adjacent protons. The trifluoromethyl (-CF₃) group appears as a quartet in ¹⁹F NMR (δ -60 to -70 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z ≈ 288–290 (accounting for Br isotopes).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX ) resolves bond angles and steric effects.
- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) are diagnostic.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. The chloromethyl group is moisture-sensitive; use anhydrous solvents (e.g., THF, DCM) during reactions. Similar brominated pyridines (e.g., 3-Bromo-2-chloro-6-methylpyridine) degrade at >35°C, so thermal stability testing via DSC is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during the synthesis of this compound?
- Methodological Answer : Contradictory regioselectivity often arises from competing electronic (e.g., directing effects of -CF₃) and steric factors. Strategies include:
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substitution pathways via NMR.
- Byproduct Analysis : HPLC-MS or GC-MS identifies side products (e.g., dihalogenated isomers), guiding solvent/catalyst optimization. For example, nickel-catalyzed coupling (as in reductive alkylation ) reduces steric hindrance.
Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodological Answer : The chloromethyl group undergoes Suzuki-Miyaura coupling via a Pd(0)/Pd(II) cycle. Key factors:
- Leaving Group Ability : Cl⁻ departure is facilitated by electron-withdrawing groups (-CF₃, -Br).
- Base Selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO) enhances transmetallation.
- Steric Effects : Bulky ligands (e.g., SPhos) improve selectivity for mono-substitution. Parallel studies on 2-Bromo-3-chloro-6-methylpyridine show that steric bulk at the 3-position slows undesired dimerization .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). Pyridine derivatives with -CF₃ and halogen substituents exhibit enhanced hydrophobic interactions, as seen in antitumor agents . Pharmacophore modeling identifies essential features (e.g., H-bond acceptors at the 2-position). ADMET predictions (using SwissADME) assess solubility and metabolic stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
